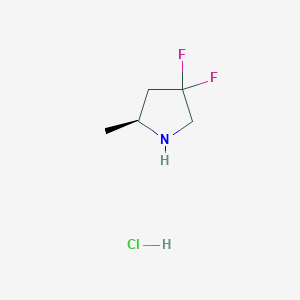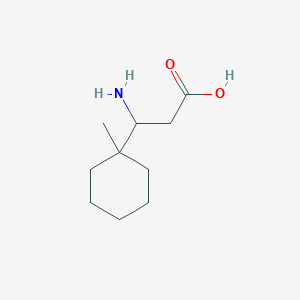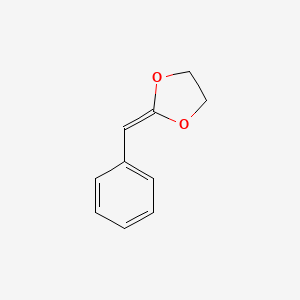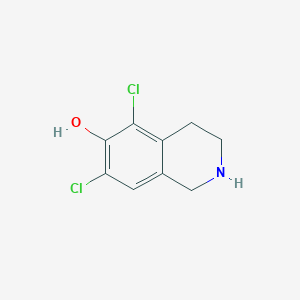![molecular formula C16H20N3NaO8S B12086903 Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cephalosporin C sodium is a β-lactam antibiotic derived from the fungus Acremonium chrysogenum. It was first isolated in 1961 and is known for its broad-spectrum antibacterial activity. Cephalosporin C sodium is particularly effective against gram-positive and gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is primarily produced through the fermentation of Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as the preferred substrates. The optimal feeding strategy involves a two-step fed-batch feeding of glucose, which significantly enhances antibiotic production .
Industrial Production Methods: The industrial production of cephalosporin C sodium involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network, high-throughput screening for high-performance strains, and real-time detection and control during fermentation. These methods ensure the efficient production of cephalosporin C sodium on a large scale .
化学反应分析
Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving cephalosporin C sodium include sodium bicarbonate, thiourea, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of cephalosporin C sodium include various cephalosporin analogs with enhanced antibacterial activity. These analogs are created by modifying the side chains and functional groups of the parent compound .
科学研究应用
Cephalosporin C sodium has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other cephalosporin antibiotics. In biology and medicine, it is employed to study bacterial resistance mechanisms and develop new antibacterial therapies. In the industry, cephalosporin C sodium is used in the large-scale production of antibiotics .
作用机制
Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The compound targets multiple PBPs, making it effective against a broad range of bacteria .
相似化合物的比较
Similar Compounds: Similar compounds to cephalosporin C sodium include other cephalosporins such as cephalothin, cefazolin, and cephalexin. These compounds share a similar β-lactam structure and mechanism of action .
Uniqueness: Cephalosporin C sodium is unique due to its broad-spectrum antibacterial activity and stability to acid. Unlike some other cephalosporins, it is non-toxic and has in vivo activity in animal models. These properties make it a valuable lead compound for developing new cephalosporin antibiotics .
属性
分子式 |
C16H20N3NaO8S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1 |
InChI 键 |
HZWLVUKHUSRPCG-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


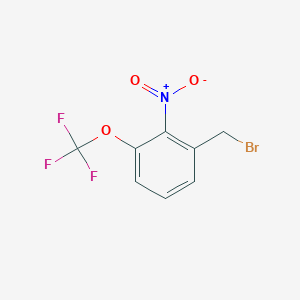

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
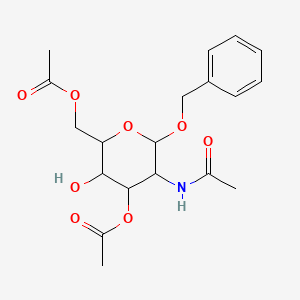

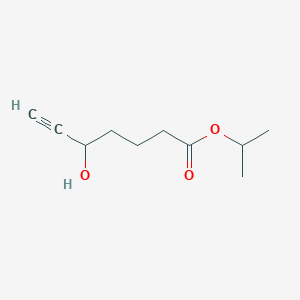
![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)

